Product packaging for 3-(Benzoyloxy)-2-methyl-4H-pyran-4-one(Cat. No.:CAS No. 6151-06-0)

3-(Benzoyloxy)-2-methyl-4H-pyran-4-one

Cat. No.: B8745939
CAS No.: 6151-06-0
M. Wt: 230.22 g/mol
InChI Key: GBNUKEJIAQPSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzoyloxy)-2-methyl-4H-pyran-4-one (CAS 6151-06-0) is a chemical compound offered for research and development purposes. This product is supplied as a solid with a stated purity of 99% . As a pyranone derivative, it serves as a versatile building block and intermediate in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules . The structural motif of the pyranone core is found in various substances with biological activity, making derivatives like this one valuable for exploring new chemical entities and synthesizing more complex structures . Researchers can utilize this compound to create novel compounds for screening in therapeutic areas such as inflammation and microbial infections . It is also employed in the synthesis of agrochemicals, contributing to the creation of new pesticides or herbicides . Specific analytical data and a complete safety profile for this compound should be obtained from the relevant Safety Data Sheet (SDS). This product is intended for laboratory research use only and is not classified as a drug or consumer product. For Research Use Only. Not for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O4 B8745939 3-(Benzoyloxy)-2-methyl-4H-pyran-4-one CAS No. 6151-06-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6151-06-0

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) benzoate

InChI

InChI=1S/C13H10O4/c1-9-12(11(14)7-8-16-9)17-13(15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

GBNUKEJIAQPSJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Benzoyloxy 2 Methyl 4h Pyran 4 One

Synthesis of Key Precursors: 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)

Maltol (B134687) is a naturally occurring organic compound that serves as the foundational structure for the synthesis of 3-(Benzoyloxy)-2-methyl-4H-pyran-4-one. nih.gov Its synthesis is a critical first step, with various methods developed over the years.

Traditional Synthetic Routes to Maltol

Historically, the production of Maltol has relied on both extraction from natural sources and classical chemical synthesis. One of the earliest methods was its isolation from the bark of the larch tree or from pine needles. scispace.com It can also be obtained from the destructive distillation of wood and carbohydrate-containing materials. scispace.com

A prominent industrial chemical synthesis, often referred to as the furfural (B47365) route, has been widely adopted. This multi-step process begins with the reaction of furfural with a Grignard reagent, such as ethylmagnesium bromide, to produce an intermediate furfuryl alcohol. This intermediate then undergoes low-temperature chlorination, followed by heating in an acidic medium, which induces hydrolysis and rearrangement to yield Maltol. google.com Another reported, albeit less common, traditional route involves the chemical degradation of the antibiotic streptomycin. scispace.com

MethodStarting MaterialKey StepsReference
Natural ExtractionLarch Bark, Pine NeedlesExtraction, Evaporation, Crystallization, Sublimation scispace.com
Furfural RouteFurfuralGrignard Reaction, Chlorination, Hydrolysis, Rearrangement google.com
DegradationStreptomycinAlkaline Hydrolysis scispace.com

Contemporary and Green Chemistry Approaches for Maltol Synthesis

Modern synthetic efforts have focused on improving yield, utilizing milder reaction conditions, and employing renewable resources, in line with the principles of green chemistry. A significant advancement is the synthesis of Maltol from carbohydrates. One such method involves the oxidation of methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside. The resulting oxidized product, a keto-sugar derivative, can be converted to Maltol in high yield by heating its aqueous solution with an acidic ion-exchange resin (Dowex-50(H+)). This approach is notable for its mild conditions and the use of a readily available, bio-based starting material. scispace.com

ApproachStarting MaterialKey FeaturesReference
Carbohydrate-BasedMethyl 2,3-O-isopropylidene-α-L-rhamnopyranosideHigh yield, Mild conditions, Use of ion-exchange resin catalyst scispace.com
Process OptimizationFurfuralContinuous production methods, Improved equipment utility google.com
Green Processα-furylpropanolUse of a TiO2/carbon nanotube catalyst and hydrogen peroxide as an oxidant google.com

Derivatization of Maltol for Complex Structures

Maltol is a versatile scaffold used in the synthesis of more complex molecules, particularly ligands designed for metal coordination. The reactivity of both the hydroxyl and methyl groups can be exploited. A common strategy involves a multi-step sequence to functionalize the methyl group. First, the 3-hydroxy group of Maltol is protected, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl). This prevents its interference in subsequent steps. The protected Maltol can then undergo reaction with N-bromosuccinimide (NBS) to activate the methyl group by converting it into a bromide. This brominated intermediate is a key building block that can be coupled with various nucleophiles, such as diamines, to create larger, more complex ligands containing multiple Maltol units. nih.gov

Strategies for Introduction of the Benzoyloxy Moiety

The final step in the synthesis of this compound is the attachment of the benzoyloxy group (C₆H₅CO₂) to the Maltol scaffold. This is achieved by forming an ester linkage with the 3-hydroxy group of Maltol.

Direct Esterification of 3-Hydroxy-4H-pyran-4-one Derivatives

Direct esterification is the most common and efficient method for this transformation. This reaction is a nucleophilic acyl substitution where the hydroxyl group of Maltol acts as the nucleophile, attacking the carbonyl carbon of a benzoylating agent.

The most frequently used benzoylating agent for this purpose is benzoyl chloride (C₆H₅COCl) . nih.gov The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct that is formed. A common set of conditions for this type of reaction is the Schotten-Baumann reaction, which involves using an aqueous base like sodium hydroxide (B78521). medcraveonline.comyoutube.com Alternatively, an organic base such as pyridine (B92270) or triethylamine (B128534) can be used in an aprotic solvent. The base not only scavenges the acid but can also act as a nucleophilic catalyst.

Another effective benzoylating agent is benzoic anhydride (B1165640) ((C₆H₅CO)₂O) . wikipedia.org When reacted with Maltol, it forms the desired ester and benzoic acid as a byproduct. This method avoids the generation of corrosive HCl. The reaction can be catalyzed by an acid or a base and provides a convenient way to prepare benzoate (B1203000) esters. wikipedia.orgacs.org

Benzoylating AgentTypical ConditionsByproductReference
Benzoyl ChlorideAqueous NaOH or Pyridine/Triethylamine in an organic solventHCl (neutralized by base) medcraveonline.comyoutube.com
Benzoic AnhydrideHeat, may use acid or base catalystBenzoic Acid wikipedia.orgacs.org

Transesterification Approaches

Transesterification is another potential, though less commonly documented, method for synthesizing the target compound. This equilibrium-controlled process would involve reacting Maltol with a simple benzoate ester, such as methyl benzoate or ethyl benzoate, in the presence of a catalyst.

The reaction can be catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium methoxide). The equilibrium is driven toward the product side by removing the more volatile alcohol byproduct (methanol or ethanol) through distillation. While a viable synthetic strategy for many esters, it is often less direct than acylation with benzoyl chloride or benzoic anhydride, which are typically high-yielding and essentially irreversible reactions.

Construction of the 4H-Pyran-4-one Scaffold with Specific Substituents

The formation of the substituted 4H-pyran-4-one ring is a cornerstone of synthesizing a vast array of heterocyclic compounds. nih.gov Methodologies for this construction are diverse, with a significant focus on convergent and atom-economical strategies that allow for the rapid assembly of molecular complexity from simple precursors. mjbas.comsemanticscholar.org

Multi-component reactions (MCRs) have emerged as highly efficient and environmentally benign strategies for the synthesis of poly-substituted 4H-pyran derivatives. mjbas.combohrium.com These reactions involve the combination of three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all initial reactants. nih.gov This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, simplified purification procedures, and lower costs. mjbas.com

A common and effective MCR for synthesizing 4H-pyran scaffolds involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate). tandfonline.comgrowingscience.com This reaction can be catalyzed by a variety of substances, ranging from basic catalysts like piperidine (B6355638) and KOH-loaded calcium oxide to ionic liquids and metal oxides. tandfonline.comgrowingscience.comnih.gov For instance, the use of a task-specific ionic liquid, [bmim]OH, under solvent-free conditions provides an efficient and environmentally friendly protocol with high yields and ease of catalyst recovery. tandfonline.com Similarly, neodymium (III) oxide (Nd₂O₃) has been employed as a recyclable catalyst in green solvents like water and ethanol. mjbas.com

The general mechanism for this three-component reaction typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the enolate from the β-dicarbonyl compound to the resulting α,β-unsaturated intermediate, and the sequence concludes with an intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring. nih.gov

Table 1: Comparison of Catalysts in One-Pot Synthesis of 4H-Pyran Derivatives

Catalyst Starting Materials Conditions Yield Reference
Piperidine Aromatic Aldehyde, Malononitrile, β-Ketoester Ethanol, Room Temperature ~40% (for specific derivative) mjbas.com
[bmim]OH Aldehyde, Malononitrile, Ethyl Acetoacetate (B1235776) 50-60°C, Solvent-free Excellent (up to 96%) tandfonline.com
KOH loaded CaO Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate Solvent-free, Stirring Very Good (up to 92%) growingscience.com
Neodymium (III) oxide (Nd₂O₃) Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate H₂O/C₂H₅OH Good mjbas.com
N-methylmorpholine (NMM) Aldehyde, Malononitrile, 1,3-Diketone Ethanol, Room Temperature High nih.gov

Cyclocondensation reactions are fundamental to the formation of the 4H-pyran-4-one ring. These reactions involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule such as water or an alcohol. In the context of the multicomponent reactions described previously, the final ring-forming step is an intramolecular cyclocondensation. tandfonline.com

For example, in the three-component synthesis of 4H-pyrans, after the Michael addition step, the resulting intermediate contains functional groups positioned for a spontaneous or catalyzed intramolecular cyclization to form the six-membered pyran ring. tandfonline.com The efficiency of this cyclocondensation can be influenced by the catalyst and reaction conditions. Brønsted acid catalysts, for instance, can facilitate the reaction by activating the carbonyl groups, while surfactants like dodecyl benzenesulfonic acid can create microemulsions that not only catalyze the reaction but also help to remove the water produced. scielo.br

Tandem reactions, also known as domino or cascade reactions, are processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. This approach is highly valued in organic synthesis for its efficiency and ability to rapidly build complex molecular architectures.

The construction of the 4H-pyran-4-one scaffold is often achieved through a tandem sequence. A prominent example is the tandem Knoevenagel condensation/Michael addition/cyclization pathway used in one-pot syntheses. nih.gov In this sequence, the product of the first reaction (Knoevenagel condensation) becomes the substrate for the second (Michael addition), which in turn generates the intermediate for the final cyclization, all under the same reaction conditions. nih.gov Other tandem strategies for pyran ring synthesis include Michael-Aldol and Diels-Alder-Cyclization sequences, which offer alternative pathways to construct the heterocyclic core.

Regioselective Synthesis and Control of Substituent Placement

The synthesis of the specifically substituted this compound requires precise control over the placement of the methyl group at the C-2 position and the benzoyloxy group at the C-3 position. This regioselectivity is achieved by choosing appropriate starting materials and reaction sequences.

The introduction of the methyl group at the C-2 position of the 4H-pyran-4-one ring is typically dictated by the choice of one of the key starting materials. In the widely used multicomponent synthesis, a β-dicarbonyl compound containing an acetyl group, such as ethyl acetoacetate or acetylacetone, serves as the precursor for the C-2 methyl and C-3 oxygen functionalities. tandfonline.comgrowingscience.com During the cyclization process, the acetyl group's methyl carbon becomes C-2 of the pyranone ring, while its carbonyl carbon becomes C-4 and the ester/other ketone carbonyl becomes part of the C-3 substituent.

A more direct method for synthesizing 2-methyl-pyran-4-one derivatives involves the reaction of acetylketene with terminal acetylenes. researchgate.net Acetylketene can be generated in situ by heating 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.netresearchgate.net This reactive intermediate can then undergo a cycloaddition reaction with an alkyne, catalyzed by agents such as gold(I) complexes, to directly form the 2-methyl-4H-pyran-4-one scaffold with a substituent at the C-6 position derived from the alkyne. researchgate.net

The final step in the synthesis of this compound is the esterification of the hydroxyl group at the C-3 position of the precursor, 3-hydroxy-2-methyl-4H-pyran-4-one. This transformation is a selective O-acylation reaction.

The standard and most direct method for this benzoylation is the Schotten-Baumann reaction, which involves treating the 3-hydroxy-2-methyl-4H-pyran-4-one with benzoyl chloride in the presence of a base. The base, typically aqueous sodium hydroxide or a tertiary amine like pyridine, serves to deprotonate the weakly acidic 3-hydroxyl group, forming a more nucleophilic phenoxide-like species. This intermediate then readily attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the desired benzoate ester and the elimination of a chloride salt. The selectivity for O-benzoylation is high as the 3-hydroxy group is the most reactive site for acylation on the pyranone ring. The principles of such selective acylations are well-established in organic chemistry, for instance, in the protection of hydroxyl groups in complex molecules like ribonucleosides. nih.gov

Spectroscopic Analysis and Structural Elucidation of 3 Benzoyloxy 2 Methyl 4h Pyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, allowing for the determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers insights into the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of 3-(Benzoyloxy)-2-methyl-4H-pyran-4-one, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the benzoyl group and the 2-methyl-4H-pyran-4-one moiety.

The aromatic protons of the benzoyl group are anticipated to appear in the downfield region, typically between δ 7.4 and 8.2 ppm. The protons in the ortho positions are generally the most deshielded due to the electron-withdrawing effect of the carbonyl group. The protons of the pyranone ring and the methyl group would resonate at higher fields. The vinylic proton on the pyranone ring is expected to appear as a singlet, while the methyl protons would also present as a singlet.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structures.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15Doublet2Hortho-Protons (Benzoyl)
~7.65Triplet1Hpara-Proton (Benzoyl)
~7.50Triplet2Hmeta-Protons (Benzoyl)
~7.40Singlet1HVinylic Proton (Pyranone)
~2.30Singlet3HMethyl Protons

Note: This is a predictive table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbons of the ester and the pyranone ring are expected to be the most downfield signals, typically appearing in the range of δ 160-180 ppm. The aromatic carbons of the benzoyl group would resonate between δ 128 and 135 ppm. The carbons of the pyranone ring and the methyl group will appear at higher fields.

A predicted ¹³C NMR data table for the compound is provided below.

Chemical Shift (δ) ppmAssignment
~175.0C=O (Pyranone)
~164.0C=O (Ester)
~155.0C-O (Pyranone)
~145.0Quaternary Carbon (Pyranone)
~134.0para-Carbon (Benzoyl)
~130.0ortho-Carbons (Benzoyl)
~129.0meta-Carbons (Benzoyl)
~128.5Quaternary Carbon (Benzoyl)
~118.0Vinylic Carbon (Pyranone)
~15.0Methyl Carbon

Note: This is a predictive table. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further structural details. A COSY experiment would reveal proton-proton coupling networks, helping to confirm the connectivity of the aromatic protons within the benzoyl ring.

NOESY is particularly useful for determining through-space proximity of protons, which can elucidate the molecule's preferred conformation. For instance, a NOESY experiment could show correlations between the protons of the benzoyl group and the protons of the pyranone ring, indicating their spatial arrangement relative to each other. This would be crucial in determining the rotational orientation of the benzoyloxy group with respect to the pyranone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its two carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1720-1740 cm⁻¹. The ketone carbonyl within the 4H-pyran-4-one ring is also expected to absorb in a similar region, potentially leading to a broad or overlapping band. Conjugation with the pyranone ring might shift the ketone carbonyl absorption to a slightly lower frequency.

The presence of the benzoyl group would be confirmed by several characteristic bands. The C=C stretching vibrations of the aromatic ring typically appear in the region of 1450-1600 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. quimicaorganica.orgspectroscopyonline.comorgchemboulder.com Out-of-plane C-H bending vibrations of the aromatic ring would be observed in the fingerprint region, typically between 690 and 900 cm⁻¹, providing information about the substitution pattern of the benzene (B151609) ring.

A summary of expected key IR absorption bands is presented in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~1735StrongC=O Stretch (Ester)
~1650StrongC=O Stretch (Pyranone Ketone)
1450-1600Medium-WeakC=C Stretch (Aromatic)
1100-1300StrongC-O Stretch (Ester)
690-900Medium-StrongC-H Bending (Aromatic)

Note: This is a predictive table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, which can be used to confirm its elemental composition. For this compound, with the molecular formula C₁₄H₁₂O₄, the theoretical exact mass can be calculated. This experimental verification is a fundamental step in confirming the identity of a synthesized or isolated compound. Without published HRMS data, a definitive experimental confirmation of the elemental composition is not possible.

Table 1: Theoretical Mass Data for this compound

Property Value
Molecular Formula C₁₄H₁₂O₄
Molar Mass 244.24 g/mol
Theoretical Exact Mass 244.0736 Da

Note: Data is calculated based on isotopic masses and has not been experimentally confirmed through published HRMS studies.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of the target compound) to generate a pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule's structure. For this compound, characteristic fragmentation would be expected. A primary fragmentation would likely involve the cleavage of the ester bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a pyranone radical, or the loss of benzoic acid. Further fragmentation of the pyranone ring would also be anticipated. However, without experimental MS/MS spectra, a detailed analysis of the fragmentation pathways and the relative abundance of fragment ions remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy levels. The structure of this compound contains two main chromophores: the 4H-pyran-4-one ring system and the benzoyl group. These systems contain π bonds and non-bonding (n) electrons, making them susceptible to electronic transitions such as n → π* and π → π. shu.ac.ukyoutube.com The conjugated system of the pyranone ring and the aromatic benzoyl group would be expected to produce characteristic absorption bands. The π → π transitions are typically of high intensity, while n → π* transitions are weaker. shu.ac.uk A detailed analysis, including the specific wavelengths of maximum absorbance (λmax) and the molar absorptivity coefficients, depends on experimental data which is not currently available.

X-ray Crystallography for Solid-State Molecular Structure

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A successful crystallographic study of this compound would provide a complete set of atomic coordinates. From these coordinates, precise bond lengths (e.g., C=O, C-O, C-C bonds in both the pyranone and benzene rings), bond angles (e.g., angles defining the geometry of the rings), and dihedral angles (which describe the conformation and relative orientation of the pyranone and benzoyl moieties) could be determined. This data is fundamental for understanding the molecule's geometry. In the absence of a published crystal structure, no such experimental data can be presented.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules interact in the solid state. This includes identifying intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π–π stacking interactions between the aromatic rings. nih.govnih.gov The analysis of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. As no crystallographic data has been reported, the nature of the crystal packing and the specific intermolecular interactions for this compound remain unknown.

Structure Activity Relationship Sar Studies and Advanced Derivatization Approaches

Design and Synthesis of Analogues and Derivatives of 3-(Benzoyloxy)-2-methyl-4H-pyran-4-one

The design of analogues of this compound is centered on its core components: the 2-methyl-4H-pyran-4-one scaffold and the 3-benzoyloxy substituent. The primary synthetic pathway to the parent compound involves the esterification of 3-hydroxy-2-methyl-4H-pyran-4-one, commonly known as maltol (B134687). Maltol serves as a readily available and versatile starting material for a wide range of derivatives. chemicalbook.com

The synthesis of analogues can be approached through several strategies:

Esterification with Diverse Carboxylic Acids: The most direct method for creating derivatives involves reacting maltol with various acyl chlorides or carboxylic anhydrides. This allows for the introduction of a wide array of ester groups at the 3-position, replacing the benzoyl group with other aromatic, heteroaromatic, or aliphatic moieties.

Modification of the Pyranone Core: Alterations to the 2-methyl-4H-pyran-4-one ring itself provide another avenue for derivatization. This can include modifying the methyl group at position 2 or introducing substituents at other available positions on the ring prior to the esterification step.

Multicomponent Reactions: For the synthesis of more complex pyran scaffolds, one-pot multicomponent reactions involving aldehydes, active methylene (B1212753) compounds, and β-ketoesters are often employed, which could be adapted to produce precursors for the target derivatives. nih.govsemanticscholar.orgorganic-chemistry.orggrowingscience.com

A summary of synthetic approaches to key precursors is presented below.

Precursor/Analogue TypeGeneral Synthetic ApproachKey Reagents
Para-substituted Benzoic Acid EstersEsterification of 3-hydroxy-2-methyl-4H-pyran-4-oneAppropriately substituted benzoyl chloride
2-Hydroxymethyl or 2-Carboxaldehyde AnaloguesBromination of the C2-methyl group followed by hydrolysis or oxidationN-Bromosuccinimide (NBS), Silver Acetate (B1210297), Barium Manganate researchgate.net
2-(Amino-substituted vinyl) AnaloguesEnamination of the C2-methyl groupDMF-DMA (N,N-Dimethylformamide dimethyl acetal) nih.govmdpi.com
5-Substituted Pyranone AnaloguesSynthesis from appropriately substituted starting materialsVaries depending on the desired substituent

Systematic Exploration of Substituent Effects on Chemical Behavior

Modifying the benzoyloxy group, particularly by introducing substituents on the phenyl ring, can significantly alter the electronic properties of the entire molecule. The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—influences the reactivity of the ester linkage and the electron density distribution across the pyranone ring.

For instance, an EWG (e.g., -NO₂, -CN, -Cl) at the para-position of the benzoyl ring will decrease the electron density on the ester's carbonyl carbon. This increased electrophilicity makes the ester more susceptible to nucleophilic attack, potentially leading to a higher rate of hydrolysis. Conversely, an EDG (e.g., -OCH₃, -CH₃) would increase electron density, thereby reducing the electrophilicity of the carbonyl carbon and potentially increasing the stability of the ester bond. These effects can be qualitatively predicted and are a cornerstone of SAR studies. nih.gov

Para-substituent (X)Substituent NatureExpected Effect on Ester Carbonyl ElectrophilicityExpected Effect on Hydrolytic Stability
-NO₂Strongly Electron-WithdrawingIncreaseDecrease
-ClModerately Electron-WithdrawingIncreaseDecrease
-HNeutral (Reference)BaselineBaseline
-CH₃Weakly Electron-DonatingDecreaseIncrease
-OCH₃Strongly Electron-DonatingDecreaseIncrease

The methyl group at the C2 position of the pyranone ring is a key site for derivatization. Its chemical reactivity allows for a range of modifications that can influence the steric and electronic profile of the compound.

One established method involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a 2-bromomethyl derivative. researchgate.net This versatile intermediate can then be converted into other functional groups. For example, reaction with silver acetate followed by hydrolysis yields the 2-hydroxymethyl analogue, which can be subsequently oxidized to the corresponding 2-carboxaldehyde derivative. researchgate.net Another approach involves the enamination of the active methyl group with reagents like N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), leading to the formation of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones. nih.govmdpi.com These conjugated systems offer extended π-systems and new sites for further chemical transformations. nih.gov

Relationship to Other Pyranone Classes

The chemical behavior of this compound can be contextualized by comparing it to related pyranone isomers and analogues.

2H-pyran-2-ones: These compounds, also known as α-pyrones, are isomers of 4H-pyran-4-ones (γ-pyrones). wikipedia.org The key structural difference is the location of the carbonyl group and the ring double bonds. In 2H-pyran-2-ones, the carbonyl is at C2, forming a lactone (cyclic ester) moiety. A direct chemical relationship has been demonstrated where 2,6-disubstituted-4H-pyran-4-ones can undergo photochemical rearrangement to yield the isomeric 2H-pyran-2-ones. rsc.org This transformation highlights the potential for interconversion between these two classes under specific conditions, although it involves significant structural reorganization. The differing arrangements of the conjugated systems in α- and γ-pyrones result in distinct chemical reactivities and spectroscopic properties.

Q & A

Q. What are the recommended methods for synthesizing 3-(Benzoyloxy)-2-methyl-4H-pyran-4-one?

  • Methodological Answer : A common approach involves benzoylation of the hydroxyl group in the precursor molecule (e.g., 3-hydroxy-2-methyl-4H-pyran-4-one) using benzoyl chloride under anhydrous conditions. The reaction is typically conducted in a polar aprotic solvent like dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine to scavenge HCl. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : 1^1H and 13^{13}C NMR in deuterated chloroform (CDCl3_3) to identify proton environments and carbonyl carbons. The benzoyloxy group will show aromatic proton signals at ~7.4–8.1 ppm and a carbonyl peak at ~165–170 ppm .
  • IR : A strong C=O stretch at ~1740 cm1^{-1} for the ester group and pyranone carbonyl at ~1660 cm1^{-1}.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally related benzopyranones:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
  • Storage : Keep in sealed containers under inert gas (e.g., N2_2) at 2–8°C to prevent hydrolysis .

Q. What solvents and conditions are compatible with this compound?

  • Methodological Answer : The compound is stable in aprotic solvents (e.g., DMSO, DMF, THF) but prone to hydrolysis in protic solvents (e.g., water, methanol). Avoid strong acids/bases, which may cleave the benzoyloxy group. Stability studies indicate no decomposition at room temperature for 24 hours in dry DMSO .

Q. Which analytical techniques are suitable for quantifying this compound in mixtures?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm (optimal absorbance for the pyranone ring). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • GC-MS : Derivatize with trimethylsilyl (TMS) reagents to improve volatility. Monitor for m/z corresponding to the molecular ion .

Advanced Research Questions

Q. How can reaction mechanisms involving the benzoyloxy group be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Use 18^{18}O-labeled benzoyl chloride to track ester bond cleavage via MS.
  • Kinetic Studies : Monitor reaction rates under varying pH and temperatures to identify rate-determining steps. Data can be modeled using Arrhenius equations .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution. Fukui indices identify nucleophilic/electrophilic sites on the pyranone ring.
  • Molecular Docking : Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina to predict binding affinities .

Q. How do environmental factors influence its degradation pathways?

  • Methodological Answer :
  • Photolysis : Expose to UV light (254 nm) in aqueous solutions; analyze degradation products via LC-MS. Major products include 3-hydroxy-2-methyl-4H-pyran-4-one and benzoic acid.
  • Hydrolysis : Study pH-dependent degradation (e.g., 0.1 M HCl vs. NaOH) at 37°C. Use pseudo-first-order kinetics to model half-lives .

Q. What strategies optimize its regioselective functionalization?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the pyranone carbonyl with tert-butyldimethylsilyl (TBS) groups to direct benzoylation to the hydroxyl position.
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the methyl position .

Q. How can chiral derivatives of this compound be synthesized and characterized?

  • Methodological Answer :
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in esterification reactions to induce enantioselectivity.
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography .

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